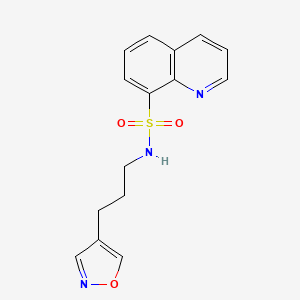
N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide is BRD4 , a member of the Bromodomain and Extra-Terminal (BET) family . BRD4 plays a key role in the regulation of gene transcription, making it an attractive target for cancer treatment .
Mode of Action
This compound interacts with BRD4 by binding to its bromodomains, which are responsible for recognizing acetylated lysine residues on histone tails . This binding disrupts the interaction between BRD4 and acetylated histones, thereby inhibiting the transcriptional activity of BRD4 .
Biochemical Pathways
By inhibiting BRD4, this compound affects the transcription of key oncogenes such as Bcl-2, c-Myc, and CDK6 . These genes play essential roles in cell proliferation and cell cycle progression . Therefore, the compound’s action can lead to the inhibition of tumor cell growth .
Result of Action
The inhibition of BRD4 by this compound leads to a decrease in the expression levels of oncogenes, including c-Myc and CDK6 . This results in the blocking of the cell cycle at the G0/G1 phase and the induction of cell apoptosis . These molecular and cellular effects contribute to the compound’s anti-proliferative activity against cancer cells .
Análisis Bioquímico
Biochemical Properties
N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been associated with the bromodomain-containing protein 4 (BRD4), playing a key role in the regulation of gene transcription . The compound exhibits potent BRD4 binding activities , indicating its significant role in biochemical reactions.
Cellular Effects
The compound has shown remarkable anti-proliferative activity against certain cells, such as MV4-11 cells . It has been observed to inhibit the expression levels of oncogenes including c-Myc and CDK6 in these cells . Furthermore, this compound can block cell cycle progression at the G0/G1 phase and induce cell apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as BRD4 . It acts as an inhibitor, disrupting the normal function of these molecules and leading to changes in gene expression .
Metabolic Pathways
The specific metabolic pathways involving this compound are not clearly defined in the current literature. Given its interaction with BRD4, it may be involved in pathways related to gene transcription .
Subcellular Localization
Given its interaction with BRD4, a nuclear protein, it is plausible that the compound may be localized within the nucleus .
Propiedades
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-22(20,18-9-2-4-12-10-17-21-11-12)14-7-1-5-13-6-3-8-16-15(13)14/h1,3,5-8,10-11,18H,2,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADQTIOZXJYGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCCCC3=CON=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

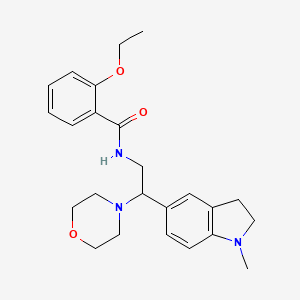
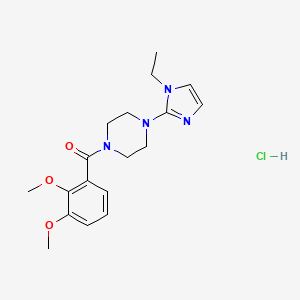
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2754404.png)
![N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide](/img/structure/B2754406.png)

![methyl 3-({[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2754408.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea](/img/structure/B2754409.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2754410.png)
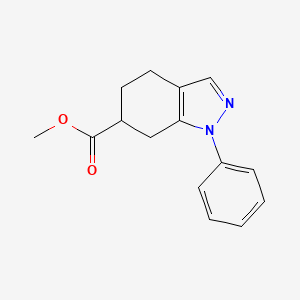
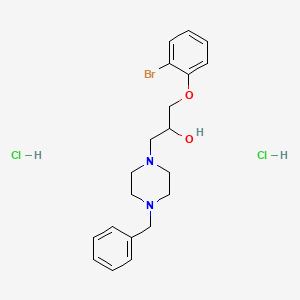
![N,N-diethyl-4-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}butanamide](/img/structure/B2754413.png)
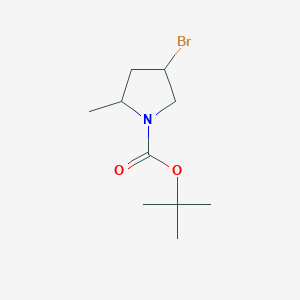
![2-{1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2754416.png)
